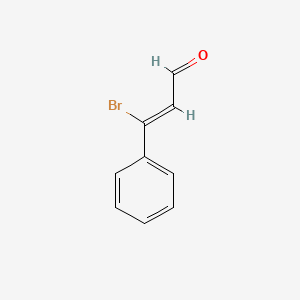
3-Bromo-3-phenylacrylaldehyde
Descripción general
Descripción
3-Bromo-3-phenylacrylaldehyde is a useful research compound. Its molecular formula is C9H7BrO and its molecular weight is 211.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-3-phenylacrylaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-3-phenylacrylaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Supramolecular Structures Study : Isomeric forms of similar compounds, like 5-bromo-3-nitrosalicylaldehyde phenylhydrazone, have been analyzed for their supramolecular structures, revealing complex hydrogen bonding and interactions that could inform the understanding of related compounds including 3-Bromo-3-phenylacrylaldehyde (Gomes, Low, & Wardell, 2013).
Preparation of Heteroditopic Ligands : The compound has been utilized in creating heteroditopic ligands for binding metal salts, indicating its potential in coordination chemistry (Wang et al., 2006).
Catalysis and Synthesis : It's used as a catalyst in organic synthesis, for instance, in the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s (Khazaei, Abbasi, & Moosavi‐Zare, 2014).
Materials Science Applications : Its derivatives have been used in materials science, such as in the synthesis of substituted allenes, which are valuable in various chemical applications (Vayer, Guillot, Bour, & Gandon, 2018).
Medicinal Chemistry : In medicinal chemistry, it has been employed in the development of covalent inhibitors for specific targets like Plasmodium falciparum glyceraldehyde-3-phosphate dehydrogenase, a key enzyme in the malaria parasite (Bruno et al., 2014).
Nanoparticle Synthesis : It is instrumental in synthesizing nanoparticles with applications in fluorescence and imaging, as seen in studies involving bromo)4-(2,2-dimethyl-1,3-dioxolan-4-yl)-phenylpalladium (Fischer, Baier, & Mecking, 2013).
Electroplating Technology : The adsorption behavior of 3-phenylacrylaldehyde on tin surfaces has been studied for potential applications in electroplating technology (An, 2017).
Organic Synthesis and Chemistry : It has been involved in a variety of organic synthesis processes, like the formation of benzene derivatives and isobenzofuran-1,3-dione, showcasing its versatility in organic chemistry (Chen, Yan, & Xi, 2010).
Propiedades
IUPAC Name |
(Z)-3-bromo-3-phenylprop-2-enal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c10-9(6-7-11)8-4-2-1-3-5-8/h1-7H/b9-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMDIAPAKMHNQV-TWGQIWQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C=O)/Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-3-phenylacrylaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9H-Pyrido[3,4-b]indole-3-carboxaldehyde](/img/structure/B7904035.png)
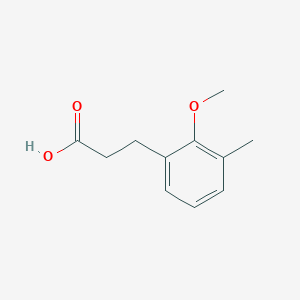
![4-Aminothieno[3,2-c]pyridine-7-carboxylicacid](/img/structure/B7904046.png)
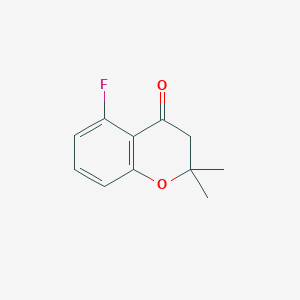
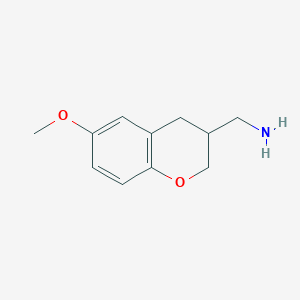
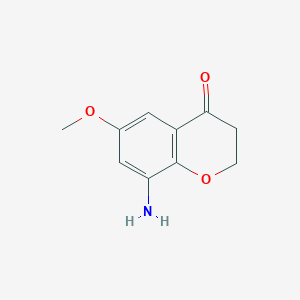
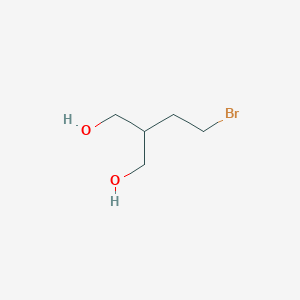
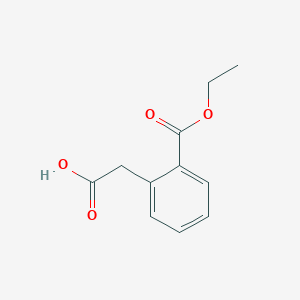
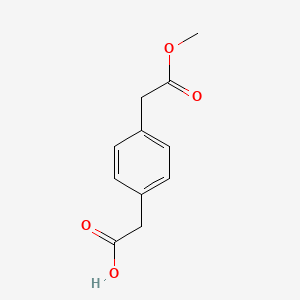
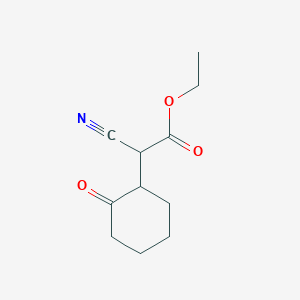
![2-[2-(Methoxycarbonyl)phenoxy]acetic acid](/img/structure/B7904100.png)

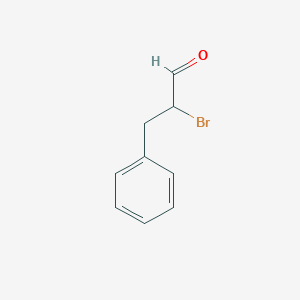
![5H-[1]Benzopyrano[4,3-d]pyrimidin-5-one, 2-amino-](/img/structure/B7904121.png)